molecular formula C10H13F2NO B13602075 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine

2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13602075
M. Wt: 201.21 g/mol
InChI Key: CNISBHAROWIZGI-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of an ethoxyphenyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2-ethoxyphenyl derivatives with difluoroethanamine precursors. Common synthetic routes include:

    Nucleophilic Substitution: A nucleophilic substitution reaction where 2-ethoxyphenyl halides react with difluoroethanamine under basic conditions.

    Reductive Amination: The reductive amination of 2-ethoxyphenyl ketones with difluoroethanamine in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the ethanamine backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic and ethanamine derivatives.

Scientific Research Applications

2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to significant biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyphenyl)-2,2-difluoroethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(2-Ethoxyphenyl)-2,2-difluoropropane: Similar structure but with a propane backbone.

    2-(2-Ethoxyphenyl)-2,2-difluorobenzene: Similar structure but with a benzene ring.

Uniqueness

2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of an ethoxyphenyl group and difluoroethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H13F2NO/c1-2-14-9-6-4-3-5-8(9)10(11,12)7-13/h3-6H,2,7,13H2,1H3

InChI Key

CNISBHAROWIZGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CN)(F)F

Origin of Product

United States

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